molecular formula C27H33N3O7S B12287831 2-[2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethoxy]ethanol Fumarate

2-[2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethoxy]ethanol Fumarate

Cat. No.: B12287831
M. Wt: 543.6 g/mol
InChI Key: ZVKYKGOAUIBMRR-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethoxy]ethanol fumarate, commonly known as quetiapine fumarate, is an atypical antipsychotic medication. It is primarily used to treat psychiatric conditions such as schizophrenia, bipolar disorder, and major depressive disorder. Quetiapine fumarate works by modulating neurotransmitter activity in the brain, particularly targeting serotonin and dopamine receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quetiapine fumarate involves multiple steps. One common method starts with the reaction of dibenzo[b,f][1,4]thiazepin-11-ylamine with 2-(2-chloroethoxy)ethanol to form 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethanol. This intermediate is then reacted with fumaric acid to produce the fumarate salt .

Industrial Production Methods

Industrial production of quetiapine fumarate typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of high-pressure reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Quetiapine fumarate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quetiapine fumarate is unique due to its balanced affinity for both serotonin and dopamine receptors, which contributes to its efficacy and lower risk of extrapyramidal side effects compared to other antipsychotics . Its sedative properties also make it useful in treating insomnia associated with psychiatric disorders .

Properties

Molecular Formula

C27H33N3O7S

Molecular Weight

543.6 g/mol

IUPAC Name

2-[2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethanol;(E)-but-2-enedioic acid

InChI

InChI=1S/C23H29N3O3S.C4H4O4/c27-14-16-29-18-17-28-15-13-25-9-11-26(12-10-25)23-19-5-1-3-7-21(19)30-22-8-4-2-6-20(22)24-23;5-3(6)1-2-4(7)8/h1-8,27H,9-18H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

ZVKYKGOAUIBMRR-WLHGVMLRSA-N

Isomeric SMILES

C1CN(CCN1CCOCCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CN(CCN1CCOCCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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